2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde
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Overview
Description
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is a heterocyclic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a piperazine ring attached to a nicotinaldehyde moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a series of reactions, including Buchwald–Hartwig amination and reductive amination.
Attachment to Nicotinaldehyde: The piperazine ring is then attached to the nicotinaldehyde moiety through aromatic nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions, particularly aromatic nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(4-piperazin-1-yl)nicotinaldehyde: Similar structure but lacks the methyl group on the piperazine ring.
6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Similar structure but lacks the methyl group on the nicotinaldehyde moiety.
Uniqueness
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is unique due to the presence of both the methyl group on the piperazine ring and the nicotinaldehyde moiety, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-10-11(9-16)3-4-12(13-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
FKVVXZYKFYDDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C=O |
Origin of Product |
United States |
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